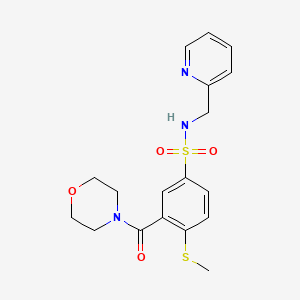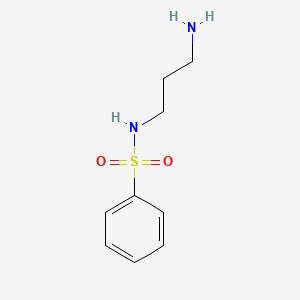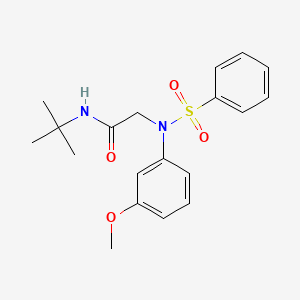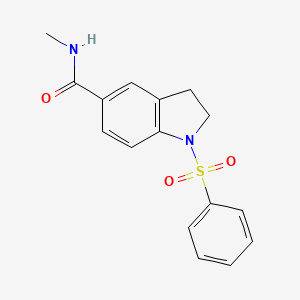
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPT0B390, is a novel small molecule compound that has been identified as a potential anticancer agent.
Mécanisme D'action
The exact mechanism of action of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide also inhibits the activity of the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its antiproliferative and apoptotic effects, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potency against a variety of cancer cell lines, which makes it a promising candidate for further development as an anticancer drug. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future studies on 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide could focus on optimizing its chemical structure to improve its solubility and pharmacokinetic properties. In addition, further research could investigate the potential of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide in combination with other anticancer drugs or radiation therapy. Finally, studies could also explore the potential of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide inhibits tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-17-6-5-15(12-16(17)18(22)21-8-10-25-11-9-21)27(23,24)20-13-14-4-2-3-7-19-14/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMALHATNADJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4759456.png)
![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)

![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759494.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-methoxybenzamide](/img/structure/B4759512.png)